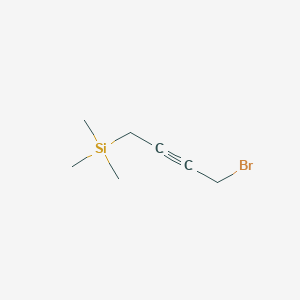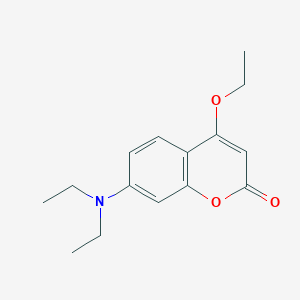![molecular formula C22H26O3 B14305372 4'-Octanoyl[1,1'-biphenyl]-4-yl acetate CAS No. 114450-85-0](/img/structure/B14305372.png)
4'-Octanoyl[1,1'-biphenyl]-4-yl acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4’-Octanoyl[1,1’-biphenyl]-4-yl acetate is an organic compound that belongs to the class of biphenyl derivatives It is characterized by the presence of an octanoyl group attached to one of the phenyl rings and an acetate group attached to the other phenyl ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4’-Octanoyl[1,1’-biphenyl]-4-yl acetate typically involves the acylation of [1,1’-biphenyl]-4-yl acetate with octanoyl chloride. The reaction is carried out in the presence of a Lewis acid catalyst, such as aluminum chloride, under anhydrous conditions. The reaction proceeds via the formation of an acylium ion intermediate, which then reacts with the biphenyl derivative to form the desired product.
Industrial Production Methods
In an industrial setting, the production of 4’-Octanoyl[1,1’-biphenyl]-4-yl acetate can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and catalyst concentration. Continuous flow reactors may be employed to enhance the efficiency and yield of the reaction. Additionally, purification techniques such as recrystallization or chromatography are used to obtain the pure compound.
Analyse Des Réactions Chimiques
Types of Reactions
4’-Octanoyl[1,1’-biphenyl]-4-yl acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like bromine or nitric acid can be used for halogenation or nitration reactions, respectively.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated or nitrated biphenyl derivatives.
Applications De Recherche Scientifique
4’-Octanoyl[1,1’-biphenyl]-4-yl acetate has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential use in drug development and pharmaceutical formulations.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 4’-Octanoyl[1,1’-biphenyl]-4-yl acetate involves its interaction with molecular targets and pathways within biological systems. The compound may exert its effects by binding to specific receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4’-Octanoyl[1,1’-biphenyl]-4-yl chloride
- 4’-Octanoyl[1,1’-biphenyl]-4-yl bromide
- 4’-Octanoyl[1,1’-biphenyl]-4-yl nitro
Uniqueness
4’-Octanoyl[1,1’-biphenyl]-4-yl acetate is unique due to the presence of both an octanoyl group and an acetate group, which impart distinct chemical and physical properties
Propriétés
Numéro CAS |
114450-85-0 |
|---|---|
Formule moléculaire |
C22H26O3 |
Poids moléculaire |
338.4 g/mol |
Nom IUPAC |
[4-(4-octanoylphenyl)phenyl] acetate |
InChI |
InChI=1S/C22H26O3/c1-3-4-5-6-7-8-22(24)20-11-9-18(10-12-20)19-13-15-21(16-14-19)25-17(2)23/h9-16H,3-8H2,1-2H3 |
Clé InChI |
SQKIPWKIPCIKTQ-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCC(=O)C1=CC=C(C=C1)C2=CC=C(C=C2)OC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-Methyl-3-[2-(phenylsulfanyl)ethyl]benzene](/img/structure/B14305292.png)


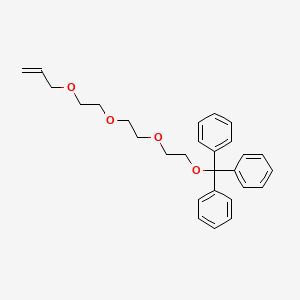
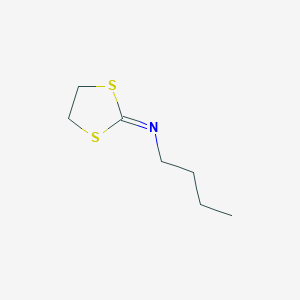
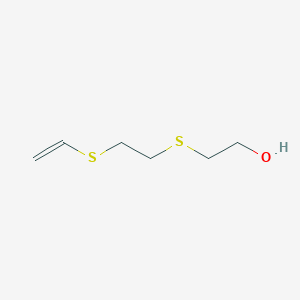

![Ethyl 2-{4-[(3-fluoroquinoxalin-2-yl)oxy]phenoxy}propanoate](/img/structure/B14305323.png)
![1-Azoniabicyclo[2.2.2]octane, 1-methyl-3-oxo-](/img/structure/B14305330.png)
![4-[3-(Dimethylamino)prop-2-ynoyl]benzoic acid](/img/structure/B14305331.png)

